

Lsd1-IN-25: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Lsd1-IN-25

Cat. No.: B12389057

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-25, also identified as compound 9j, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.^{[1][2][3]} This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Lsd1-IN-25**, designed for professionals in the fields of oncology research and drug development.

Discovery and Rationale

Lsd1-IN-25 was developed through a medicinal chemistry effort starting from the antiplatelet agent ticagrelor as a hit compound.^{[1][3]} The design strategy involved incorporating a tranylcypromine (TCP) moiety, a known irreversible inhibitor of monoamine oxidases with activity against LSD1, into a triazolopyrimidine scaffold. This approach aimed to generate novel TCP-based derivatives with enhanced potency and selectivity for LSD1.

Quantitative Biological Data

The inhibitory activity and anti-proliferative effects of **Lsd1-IN-25** have been quantified across various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Activity of **Lsd1-IN-25**^{[1][4]}

Target Enzyme	IC50 (nM)	Ki (nM)	Selectivity vs. MAO-A	Selectivity vs. MAO-B
LSD1	46.0	30.3	>1000-fold	>1000-fold
MAO-A	>50,000	-	-	-
MAO-B	>50,000	-	-	-

Table 2: In Vitro Anti-proliferative Activity of **Lsd1-IN-25** (72h incubation)[4]

Cell Line	Cancer Type	IC50 (μM)
MGC-803	Gastric Cancer	<10
SGC-7901	Gastric Cancer	<10
H1650	Non-Small Cell Lung Cancer	<10
A549	Non-Small Cell Lung Cancer	<10
PC-3	Prostate Cancer	<10

Table 3: In Vivo Anti-tumor Activity of **Lsd1-IN-25** in H1650 Xenograft Model[1][4]

Dosage (mg/kg, oral, daily for 21 days)	Tumor Weight Reduction (%)
10	41.5
20	64.0

Experimental Protocols

Synthesis of **Lsd1-IN-25**

The synthesis of **Lsd1-IN-25** is a multi-step process. The detailed protocol is as follows, based on the supplementary information from the primary publication:

Step 1: Synthesis of Intermediate A

- A solution of starting material X (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) is cooled to 0 °C.
- To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
- The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (petroleum ether:ethyl acetate = 3:1) to afford Intermediate A.

Step 2: Synthesis of Intermediate B

- To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 15 mL), add sodium azide (1.5 eq).
- The reaction mixture is heated to 80 °C and stirred for 12 hours.
- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate B, which is used in the next step without further purification.

Step 3: Synthesis of **Lsd1-IN-25** (Compound 9j)

- A mixture of Intermediate B (1.0 eq) and the appropriate alkyne derivative (1.2 eq) in a 3:1 mixture of tert-butanol and water (12 mL) is treated with sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
- The reaction is stirred vigorously at room temperature for 24 hours.
- The mixture is then diluted with water and extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The residue is purified by preparative HPLC to yield **Lsd1-IN-25** as a white solid.

Biological Assays

LSD1/MAO-A/MAO-B Enzymatic Assay

This assay is performed using a commercially available kit that measures the production of hydrogen peroxide from the demethylation reaction.

- Prepare a reaction mixture containing LSD1 enzyme, a dimethylated H3K4 peptide substrate, and varying concentrations of **Lsd1-IN-25** in assay buffer.
- Incubate the mixture at 37°C for 30 minutes.
- Add a solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.
- Incubate for an additional 15 minutes at room temperature.
- Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths of 535/587 nm).
- The IC₅₀ values are calculated by fitting the dose-response curves using a nonlinear regression model.
- A similar protocol is followed for MAO-A and MAO-B assays using their respective substrates.

Cell Proliferation Assay (CCK-8)

- Seed cancer cells (e.g., H1650) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Lsd1-IN-25** for 72 hours.

- Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis for H3K4me2

- Treat H1650 cells with **Lsd1-IN-25** (1-4 μ M) for 24 hours.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Treat H1650 cells with **Lsd1-IN-25** (1-4 μ M) for 24 hours.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis

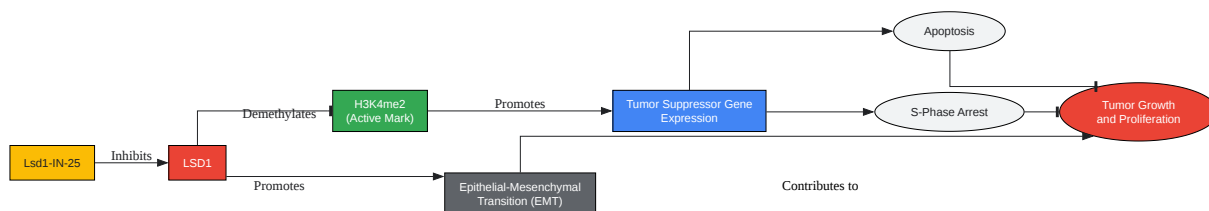
- Treat H1650 cells with **Lsd1-IN-25** (1-4 μ M) for 24 hours.
- Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
- Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

In Vivo Xenograft Mouse Model

- Subcutaneously inject H1650 cells into the flank of female BALB/c nude mice.
- When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into vehicle control and treatment groups.
- Administer **Lsd1-IN-25** orally at doses of 10 and 20 mg/kg daily for 21 days.
- Monitor tumor volume and body weight regularly.
- At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

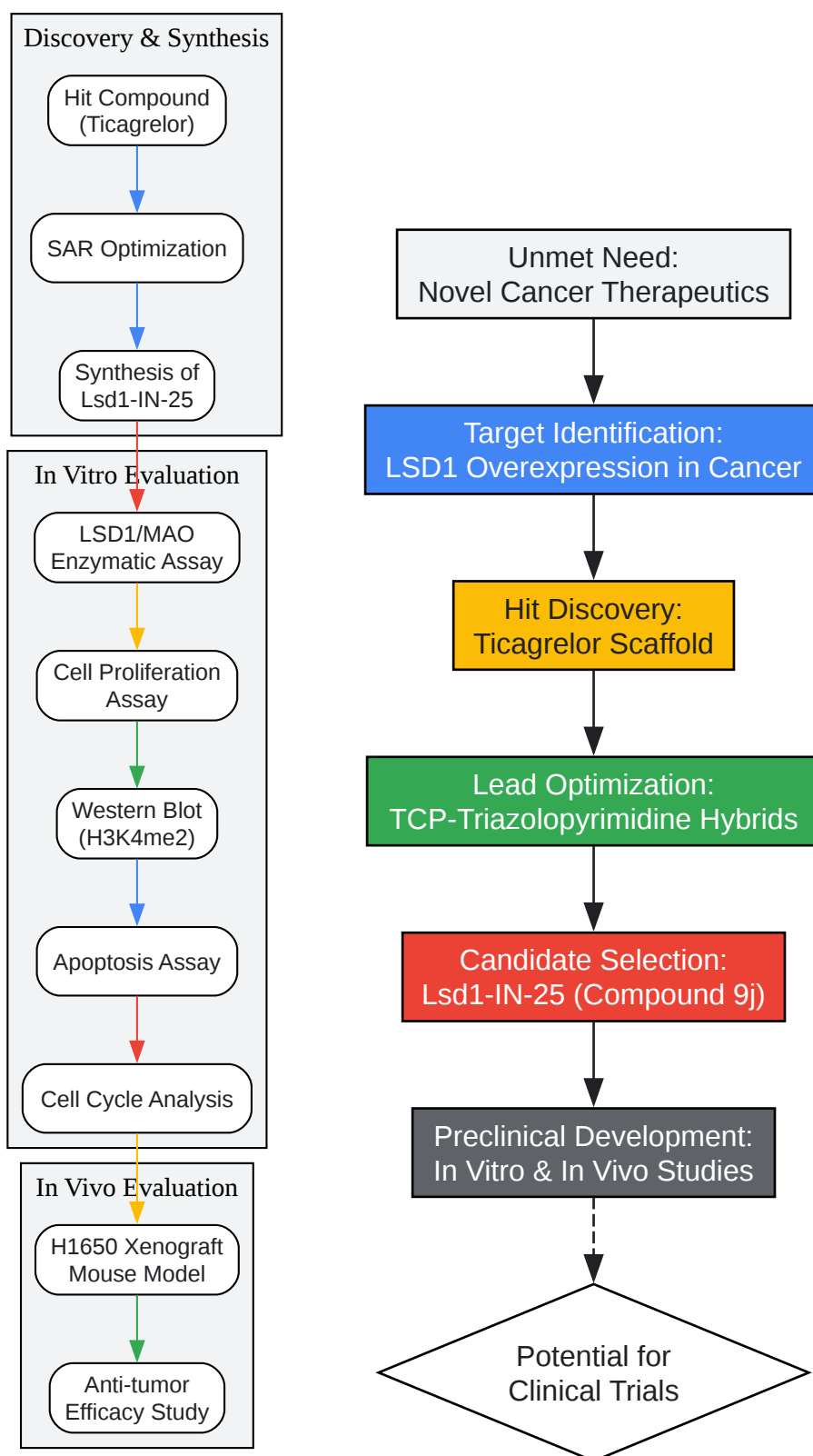
Signaling Pathway of LSD1 Inhibition



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Caption: LSD1 inhibition by **Lsd1-IN-25** increases H3K4me2, leading to tumor suppression.

Experimental Workflow for Lsd1-IN-25 Characterization



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